molecular formula C8H11ClN2O2 B13009987 (4-Methyl-3-nitrophenyl)methanamine hydrochloride

(4-Methyl-3-nitrophenyl)methanamine hydrochloride

Cat. No.: B13009987
M. Wt: 202.64 g/mol
InChI Key: SCVADZZCMWYTIT-UHFFFAOYSA-N
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Description

(4-Methyl-3-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the 4-position and a nitro group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-nitrophenyl)methanamine hydrochloride typically involves the nitration of toluene to form 4-methyl-3-nitrotoluene, followed by a reduction reaction to convert the nitro group to an amine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-3-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methanamine hydrochloride: Similar structure but lacks the methyl group at the 4-position.

    (3-Methyl-4-nitrophenyl)methanamine hydrochloride: Similar structure with the same functional groups but different substitution pattern.

    (4-Methyl-3-nitrophenyl)methanamine: The free base form without the hydrochloride salt.

Uniqueness

(4-Methyl-3-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl and a nitro group on the phenyl ring influences its behavior in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(4-methyl-3-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-6-2-3-7(5-9)4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H

InChI Key

SCVADZZCMWYTIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl

Origin of Product

United States

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